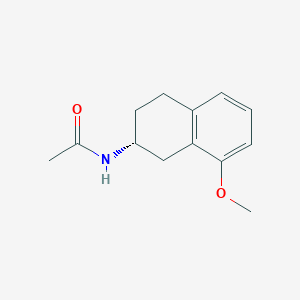

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AH 001 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Melatonin-Aktivität zu erreichen . Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .

Industrielle Produktionsverfahren

Die industrielle Produktion von AH 001 erfolgt typischerweise in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um den Industriestandards zu entsprechen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AH 001 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AH 001 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Substitution: AH 001 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Formen führen kann .

Wissenschaftliche Forschungsanwendungen

AH 001 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen von Melatonin-Verbindungen.

Industrie: Entwicklung neuer Melatonin-Medikamente und -Verbindungen für verschiedene Anwendungen.

Wirkmechanismus

AH 001 entfaltet seine Wirkung, indem es an Melatonin-Rezeptoren im Körper bindet und die Wirkung von natürlichem Melatonin nachahmt . Diese Bindung aktiviert spezifische molekulare Signalwege, die an der Regulation von zirkadianen Rhythmen, Schlaf und anderen physiologischen Prozessen beteiligt sind . Die primären molekularen Zielstrukturen sind die Melatonin-Rezeptoren MT1 und MT2 .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antidepressant Properties

The compound is primarily known for its role as an active ingredient in agomelatine, a medication used to treat major depressive disorder. Agomelatine acts as a melatonergic antidepressant and has been shown to improve sleep patterns and mood regulation. Its unique mechanism involves the modulation of melatonin receptors and serotonin receptors, which contributes to its antidepressant effects .

Hypnotic Effects

Agomelatine has also demonstrated hypnotic properties, making it beneficial for patients suffering from insomnia related to depression. Clinical trials have indicated that it can enhance sleep quality without the sedative side effects commonly associated with traditional hypnotics .

Synthesis and Chemical Properties

Synthesis Process

The synthesis of N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)acetamide involves several steps starting from 7-methoxy-1-tetralone. The process includes the condensation of the starting material with cyanomethyl phosphonic acid esters followed by acetylation to yield the desired acetamide .

Chemical Structure

The compound's structure is critical to its biological activity. The presence of the naphthalene ring system is essential for its interaction with biological targets, influencing both its pharmacokinetics and pharmacodynamics .

Case Studies

Clinical Trials

A notable clinical trial evaluated the efficacy of agomelatine in treating depression compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results showed that patients receiving agomelatine experienced significant improvements in depressive symptoms and overall quality of life .

Comparative Studies

Comparative studies have highlighted the advantages of agomelatine over other antidepressants regarding side effects and withdrawal symptoms. Patients reported fewer sexual side effects and a lower incidence of withdrawal symptoms when discontinuing treatment .

Regulatory Status

Agomelatine has received regulatory approval in several countries for the treatment of major depressive disorder. The European Medicines Agency (EMA) has endorsed its use based on robust clinical evidence demonstrating its effectiveness and safety profile .

Wirkmechanismus

AH 001 exerts its effects by binding to melatonin receptors in the body, mimicking the action of natural melatonin . This binding activates specific molecular pathways involved in regulating circadian rhythms, sleep, and other physiological processes . The primary molecular targets are the melatonin receptors MT1 and MT2 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu AH 001 gehören andere Melatonin-Agonisten wie:

Ramelteon: Ein selektiver Melatonin-Rezeptor-Agonist zur Behandlung von Schlafstörungen.

Agomelatin: Ein Antidepressivum, das als Melatonin-Rezeptor-Agonist und Serotonin-Rezeptor-Antagonist wirkt.

Tasimelteon: Wird zur Behandlung von nicht-24-stündigen Schlaf-Wach-Störungen bei blinden Personen eingesetzt.

Einzigartigkeit

AH 001 ist einzigartig in seiner spezifischen Bindungsaffinität und Aktivität an Melatonin-Rezeptoren und stellt daher ein wertvolles Werkzeug für die Erforschung von Melatonin-Signalwegen dar . Seine synthetische Natur ermöglicht präzise Modifikationen, um verschiedene Aspekte der Melatonin-Signalübertragung zu untersuchen .

Biologische Aktivität

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- is a chemical compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

Research indicates that acetamides can exhibit various biological activities depending on their structure. The specific compound has been studied for its potential anti-inflammatory and anticancer properties. The mechanisms through which these effects are mediated often involve modulation of enzyme activity and cellular signaling pathways.

- Anti-inflammatory Effects :

- Anticancer Activity :

Cytotoxicity Studies

A study assessing the cytotoxicity of various acetamide derivatives found that certain compounds exhibited significant activity against human cancer cell lines. The results were summarized as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Acetamide Derivative A | HepG2 | 20 |

| Acetamide Derivative B | MCF-7 | 15 |

| Acetamide Derivative C | A549 | 25 |

These findings suggest that structural modifications can enhance the anticancer potential of acetamides .

Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of acetamides has highlighted their ability to downregulate pro-inflammatory cytokines. A notable study reported:

- Reduction in COX-2 and iNOS Expression : Treatment with specific acetamide derivatives resulted in a significant decrease in mRNA levels for COX-2 and iNOS compared to untreated controls.

This suggests that these compounds could be valuable in developing therapies for inflammatory diseases .

Safety and Toxicology

While exploring the biological activities of acetamides, it is crucial to consider their safety profiles. Some studies indicate potential hepatotoxicity associated with high doses of certain acetamides:

Eigenschaften

IUPAC Name |

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJCYVYVTWEIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934704 | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80270-68-4, 153221-21-7 | |

| Record name | 2-Acetamido-8-methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AH 001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.